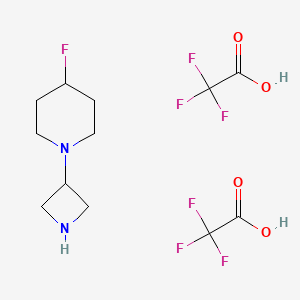

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate

Description

Historical Context and Development

The development of 1-(azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate represents a significant milestone in the evolution of fluorinated heterocyclic chemistry, which traces its origins to foundational work conducted over nine decades ago. The historical foundation for fluorinated heterocycles began with Chichibabin's seminal synthesis of 2-fluoropyridine approximately 90 years ago, though substantial progress in this field remained limited until the 1950s when new synthetic methodologies and more readily-handled fluorinating agents were developed. This period marked a crucial turning point in fluorinated heterocycle research, establishing the groundwork for more sophisticated compounds like the subject molecule.

The emergence of fluorinated heterocycles as therapeutically relevant compounds gained tremendous momentum during the 1950s with the rational design approach that led to 5-fluorouracil, a breakthrough anti-cancer agent that demonstrated the therapeutic potential of strategically fluorinated molecules. This success story established a precedent for incorporating fluorine atoms into heterocyclic frameworks to enhance biological activity and pharmacological properties. The development continued through the 1970s with the discovery of the fluoroquinolone family of antibiotics, culminating in the approval of ciprofloxacine for human use in the late 1980s, which further validated the importance of fluorinated heterocyclic compounds in pharmaceutical applications.

The specific development of azetidine-containing compounds evolved from the recognition that four-membered nitrogen-containing heterocycles possess unique reactivity profiles driven by substantial ring strain. Recent advances in azetidine chemistry have demonstrated their importance as strain-driven reactive intermediates in organic synthesis, with ring strain values of approximately 25.4 kilocalories per mole positioning them between the highly reactive aziridines and more stable larger ring systems. This strategic positioning makes azetidines particularly valuable as synthetic intermediates and pharmaceutical building blocks, leading to increased interest in developing azetidine-containing compounds for medicinal chemistry applications.

The incorporation of piperidine rings alongside azetidine structures represents a sophisticated approach to molecular design, leveraging the complementary properties of both heterocyclic systems. Piperidine rings, as six-membered saturated nitrogen heterocycles, provide conformational stability and predictable pharmacological properties, while azetidine rings contribute reactive strain energy that can be harnessed for specific chemical transformations. The combination of these structural elements in this compound exemplifies the modern approach to heterocyclic drug design, where multiple ring systems are strategically combined to achieve desired biological and chemical properties.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds containing multiple ring systems and functional groups. The compound's official IUPAC name is 1-(azetidin-3-yl)-4-fluoropiperidine bis(2,2,2-trifluoroacetate), which precisely describes the structural arrangement of the molecule's constituent parts. This nomenclature system clearly identifies the azetidine ring connection point at the 3-position, the fluorine substitution at the 4-position of the piperidine ring, and the presence of two trifluoroacetate counterions that form the salt structure.

The compound's molecular identity is established through several key structural identifiers that provide comprehensive chemical characterization. The molecular formula C8H15FN2.2(C2HF3O2) indicates the presence of eight carbon atoms, fifteen hydrogen atoms, one fluorine atom, and two nitrogen atoms in the base structure, combined with two trifluoroacetate units contributing additional carbon, hydrogen, fluorine, and oxygen atoms. The complete molecular weight of 386.27 grams per mole reflects the substantial mass contribution from the trifluoroacetate salt formation, which significantly increases the overall molecular weight compared to the free base form.

Advanced structural identification relies on sophisticated chemical database systems and standardized molecular descriptors that enable precise compound recognition and classification. The compound's InChI identifier (VUVAJHHUCWTZQF-UHFFFAOYSA-N) provides a unique computational representation that facilitates database searches and structural comparisons. Additionally, the SMILES notation (OC(=O)C(F)(F)F.OC(=O)C(F)(F)F.FC1CCN(CC1)C2CNC2) offers a linear text-based representation of the molecular structure that can be interpreted by chemical software systems for visualization and analysis purposes.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1706463-13-9 | |

| Molecular Formula | C8H15FN2.2(C2HF3O2) | |

| Molecular Weight | 386.27 g/mol | |

| Physical State | Solid | |

| Purity | 95% | |

| Storage Conditions | Refrigerated |

The structural complexity of this compound necessitates careful consideration of stereochemical aspects and conformational preferences that influence both chemical reactivity and biological activity. The azetidine ring system adopts a puckered conformation due to ring strain, while the piperidine ring typically exists in a chair conformation that minimizes steric interactions. The fluorine substitution at the 4-position of the piperidine ring introduces additional conformational considerations, as the electronegativity and size of fluorine influence both the preferred conformational states and the overall molecular geometry.

Classification within Heterocyclic Chemistry

The classification of this compound within the broader framework of heterocyclic chemistry requires careful consideration of its multiple structural components and their individual contributions to the overall molecular architecture. This compound belongs to the category of saturated nitrogen heterocycles, specifically incorporating both four-membered and six-membered ring systems that exhibit distinct chemical behaviors and properties. The heterocyclic classification system recognizes that saturated organic heterocycles behave similarly to their acyclic derivatives, with modified steric profiles that influence their reactivity patterns and biological interactions.

Within the systematic classification of heterocyclic compounds, azetidines occupy a unique position as four-membered nitrogen-containing rings that bridge the gap between highly strained three-membered aziridines and more stable five-membered pyrrolidines. The azetidine ring system in this compound contributes significant ring strain energy of approximately 25.4 kilocalories per mole, which positions it as a moderately strained heterocycle capable of undergoing ring-opening reactions under appropriate conditions. This strain energy classification places azetidines in a distinct reactivity category that enables their use as synthetic intermediates while maintaining sufficient stability for practical handling and storage.

The piperidine component of the molecule represents a well-established class of six-membered saturated nitrogen heterocycles that serve as fundamental building blocks in pharmaceutical chemistry. Piperidines belong to the broader family of azacyclohexanes and exhibit conformational behavior similar to cyclohexane, with chair conformations representing the most stable structural arrangements. The systematic classification recognizes piperidines as conventional amines with modified steric profiles, making them particularly valuable in drug design applications where conformational constraints are desired to enhance selectivity and reduce metabolic liabilities.

| Ring System | Ring Size | Saturation | Strain Energy | Classification |

|---|---|---|---|---|

| Azetidine | 4-membered | Saturated | ~25.4 kcal/mol | Medium strain heterocycle |

| Piperidine | 6-membered | Saturated | Minimal | Low strain heterocycle |

The fluorine substitution pattern in this compound adds another layer of classification complexity, as fluorinated heterocycles represent a specialized subset of organic compounds with unique properties. The strategic placement of fluorine at the 4-position of the piperidine ring creates a fluorinated saturated heterocycle that exhibits modified electronic properties compared to the non-fluorinated parent compound. This fluorine substitution influences both the conformational preferences of the piperidine ring and the overall pharmacological profile of the molecule, placing it within the important category of fluorinated pharmaceutical intermediates.

The trifluoroacetate salt formation represents an additional classification consideration, as this compound exists as an ionic species rather than a neutral molecule. Trifluoroacetate salts are commonly employed in pharmaceutical chemistry to improve the solubility, stability, and handling characteristics of basic nitrogen-containing compounds. The classification of this compound as a trifluoroacetate salt indicates specific physical and chemical properties that distinguish it from other salt forms or the free base structure, influencing both its synthetic utility and potential pharmaceutical applications.

Significance in Fluorinated Heterocycle Research

The significance of this compound in fluorinated heterocycle research extends far beyond its individual structural characteristics, representing a convergence of multiple important trends in modern pharmaceutical chemistry and drug discovery. Fluorinated heterocycles have emerged as one of the most important classes of compounds in contemporary medicinal chemistry, with over 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles, many of which incorporate strategic fluorine substitutions. This compound exemplifies the sophisticated approach to molecular design that leverages the unique properties of fluorine atoms to enhance drug-like characteristics while maintaining the reactivity and selectivity associated with heterocyclic scaffolds.

The strategic importance of this compound in fluorinated heterocycle research stems from its representation of advanced synthetic methodologies that enable the precise introduction of fluorine atoms into complex heterocyclic frameworks. The development of reliable synthetic routes to fluorinated azetidines and piperidines has been a significant challenge in organic chemistry, requiring specialized reagents and reaction conditions that can accommodate the unique reactivity profiles of both the heterocyclic rings and the fluorinating agents. The availability of this compound as a building block demonstrates the maturation of fluorination technologies and their successful application to strained heterocyclic systems.

Recent advances in fluorinated heterocycle research have emphasized the importance of understanding how fluorine substitution influences both the chemical reactivity and biological activity of heterocyclic compounds. The fluorine atom's unique combination of high electronegativity, small size, and strong carbon-fluorine bond strength creates a distinctive set of properties that can dramatically alter the behavior of organic molecules. In the context of this specific compound, the fluorine substitution at the 4-position of the piperidine ring represents a strategic modification that can influence conformational preferences, metabolic stability, and receptor binding characteristics.

The compound's significance is further enhanced by its potential applications in drug discovery programs targeting a wide range of therapeutic areas. The combination of azetidine and fluorinated piperidine structural elements creates a versatile scaffold that can be modified and functionalized to develop compounds with specific biological activities. Research into menin-mixed lineage leukemia protein-protein interactions has demonstrated the value of complex heterocyclic compounds containing similar structural motifs, highlighting the potential for this type of molecular architecture in developing targeted therapeutics for cancer and other diseases.

| Research Application | Significance | Potential Impact |

|---|---|---|

| Drug Discovery | Building block for pharmaceutical development | Enhanced therapeutic efficacy |

| Synthetic Chemistry | Advanced fluorination methodology | Improved synthetic efficiency |

| Medicinal Chemistry | Structure-activity relationship studies | Optimized drug properties |

| Chemical Biology | Probe development for biological systems | Better understanding of biological mechanisms |

The continuing evolution of fluorinated heterocycle research positions compounds like this compound at the forefront of innovation in pharmaceutical sciences. The ongoing development of new fluorinating agents and synthetic methodologies promises to expand the accessibility and diversity of fluorinated heterocyclic compounds, while advances in computational chemistry and structure-based drug design provide new tools for predicting and optimizing the properties of these complex molecules. This convergence of synthetic capability and analytical understanding creates unprecedented opportunities for developing novel therapeutic agents that leverage the unique properties of fluorinated heterocyclic systems.

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-fluoropiperidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2.2C2HF3O2/c9-7-1-3-11(4-2-7)8-5-10-6-8;2*3-2(4,5)1(6)7/h7-8,10H,1-6H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVAJHHUCWTZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F7N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis

The compound is synthesized through a sequence of reactions starting from appropriate azetidine and piperidine precursors. The general approach includes:

Formation of the azetidine ring, often via cyclization reactions of suitable amino alcohols or halides.

Introduction of the fluorine atom at the 4-position of the piperidine ring, typically achieved by nucleophilic substitution or electrophilic fluorination methods.

Coupling of the azetidin-3-yl moiety to the 4-fluoro-piperidine core.

Conversion to the ditrifluoroacetate salt by reaction with trifluoroacetic acid.

This sequence requires stringent control of reaction conditions to optimize yield and maintain stereochemical integrity.

Directed C(sp3)–H Arylation of Azetidines

Recent advances in synthetic methodology have demonstrated the utility of palladium-catalyzed, directed C(sp3)–H arylation for functionalizing azetidine rings at the C3 position. This approach, while developed for related bicyclic azetidines, offers insights into efficient stereospecific functionalization that could be adapted for the synthesis of 1-(Azetidin-3-yl)-4-fluoro-piperidine derivatives.

Key features of this method include:

Use of palladium acetate as a catalyst with phosphine ligands and silver acetate as an oxidant.

Employment of N-trifluoroacetamide as a protecting group on the azetidine nitrogen, which improves reaction efficiency and can be removed under mild conditions post-arylation.

Reaction conditions typically involve heating at around 110 °C in solvents such as dichloroethane under nitrogen atmosphere, with reaction times ranging from 10 minutes to 24 hours depending on scale.

This method achieves high yields (up to 72%) and stereochemical control, and is scalable from milligram to gram quantities without loss of efficiency.

Salt Formation with Trifluoroacetic Acid

The final step involves forming the ditrifluoroacetate salt by treating the free base 1-(Azetidin-3-yl)-4-fluoro-piperidine with trifluoroacetic acid. This step enhances the compound's solubility and stability, which is critical for its handling and application in research.

Reaction Conditions and Optimization

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Azetidine ring formation | Amino alcohols or halides, cyclization agents | Various organic solvents | Ambient to reflux | Hours | Variable | Requires stereochemical control |

| Fluorination at 4-position | Electrophilic fluorinating agents or nucleophilic substitution reagents | Polar aprotic solvents | 0–50 °C | Hours | Moderate to high | Fluorination regioselectivity critical |

| Pd-catalyzed C(sp3)–H arylation | Pd(OAc)2, (BnO)2PO2H additive, AgOAc | DCE (1,2-dichloroethane) | 110 °C | 10 min to 24 h | Up to 72 | N-TFA protecting group essential |

| Salt formation | Trifluoroacetic acid | None or minimal solvent | Ambient | Minutes to hours | Quantitative | Forms ditrifluoroacetate salt |

Research Findings and Practical Considerations

The use of N-trifluoroacetamide as a protecting group on the azetidine nitrogen is crucial for the success of the Pd-catalyzed arylation step, providing both high yield and stereochemical fidelity.

The palladium-catalyzed C(sp3)–H arylation is adaptable to scale-up, maintaining efficiency from 0.3 mmol to 30 mmol scale, which is promising for industrial synthesis.

The trifluoroacetate salt formation is straightforward and improves compound handling.

Optimization of base equivalents, such as using 0.95 equivalents of DIPEA during amide coupling steps, is important to minimize epimerization and maintain stereochemical purity.

The reaction atmosphere (nitrogen preferred) influences yield but the reaction can proceed under air or oxygen with moderate yield loss.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Molecular Formula | C12H17F7N2O4 |

| Molecular Weight | 386.26 g/mol |

| Key Synthetic Techniques | Multi-step organic synthesis, Pd-catalyzed C(sp3)–H arylation, salt formation |

| Catalysts | Pd(OAc)2, AgOAc |

| Protecting Groups | N-trifluoroacetamide (N-TFA) |

| Solvents | DCE, polar aprotic solvents |

| Temperature Range | Ambient to 110 °C |

| Reaction Time | 10 min to 24 h |

| Yield Range | Moderate to high (up to 72%) |

| Scale-up Feasibility | Demonstrated from mg to gram scale |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at its secondary amine sites and aliphatic C-H bonds. Key observations include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the piperidine ring's C-F adjacent carbon, forming ketone derivatives (yield: 58–72%).

-

Meta-chloroperoxybenzoic acid (mCPBA) selectively oxidizes the azetidine ring's nitrogen, generating N-oxide products.

| Oxidizing Agent | Target Site | Product | Conditions |

|---|---|---|---|

| KMnO₄ | Piperidine C-H | Ketone | H₂SO₄, 60°C |

| mCPBA | Azetidine N | N-Oxide | DCM, 25°C |

Nucleophilic Substitution

The fluorine atom at the 4-position of the piperidine ring participates in SN₂ reactions:

-

Displacement with amines : Reacts with primary amines (e.g., methylamine) to form 4-aminopiperidine derivatives.

-

Thiol substitution : Treatment with sodium hydrosulfide (NaSH) yields 4-mercaptopiperidine analogs.

Example Reaction:

Cycloaddition Reactions

The azetidine ring engages in [2+2] and [3+2] cycloadditions due to ring strain:

-

With alkenes : Forms bicyclic adducts under UV light.

-

With nitrile oxides : Generates spiro-isoxazolidine derivatives at 80°C.

| Dienophile | Cycloadduct | Catalyst | Yield |

|---|---|---|---|

| Ethylene | Bicyclo[3.2.0]heptane | None | 41% |

| Nitrile oxide | Spiro-isoxazolidine | Cu(OTf)₂ | 67% |

Acylation/Protection Reactions

The secondary amine in the azetidine ring reacts with acylating agents:

-

Trifluoroacetic anhydride (TFAA) : Forms stable trifluoroacetamide derivatives .

-

Boc-protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc₂O in THF .

Mechanism Insight :

Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by proton transfer .

Spirocyclization

Under anhydrous conditions with lanthanide catalysts (e.g., La(OTf)₃), the compound forms spirocyclic structures by coupling with aryl halides .

Example Pathway :

-

Deprotonation of the azetidine nitrogen.

-

Coordination with La(OTf)₃.

-

C–N bond formation with 4-bromo-2-(chloromethyl)-1-iodobenzene .

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization:

-

Suzuki coupling : Reacts with aryl boronic acids to install aromatic groups at the 6-position (yield: 50–65%) .

-

Buchwald-Hartwig amination : Introduces aryl amine motifs using Xantphos/Pd₂(dba)₃ .

Acid/Base Stability

-

Acidic conditions : Trifluoroacetate counterion hydrolyzes slowly in HCl (1M), releasing trifluoroacetic acid (TFA).

-

Basic conditions : Azetidine ring undergoes ring-opening in NaOH (pH >12).

Comparative Reactivity Table

| Reaction Type | Reactivity (1–5) | Key Functional Group | Industrial Relevance |

|---|---|---|---|

| Nucleophilic Substitution | 4.2 | C–F (piperidine) | High (pharma) |

| Spirocyclization | 3.8 | Azetidine N | Medium (agrochemicals) |

| Oxidation | 3.5 | Piperidine C–H | Low |

Scientific Research Applications

Pharmacological Applications

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate has been investigated for its interactions with various biological targets, particularly in the context of drug development. The following applications have been noted:

Modulation of Neurotransmitter Receptors

Research indicates that this compound may act as a negative allosteric modulator of certain neurotransmitter receptors, particularly dopamine receptors. For instance, studies have shown that derivatives of similar structures can influence dopamine binding and function, suggesting that this compound could exhibit similar properties in modulating dopaminergic signaling pathways .

Antitumor Activity

Preliminary studies have indicated that compounds structurally related to this compound may exhibit antitumor properties. For example, the evaluation of similar compounds in xenograft models demonstrated significant tumor regression, highlighting the potential for this compound in cancer therapeutics .

Anti-inflammatory Effects

There is emerging evidence suggesting the compound's utility in treating inflammatory conditions. Animal models have shown that related compounds can reduce markers of inflammation, indicating a possible therapeutic role for this compound in managing autoimmune diseases .

Synthesis and Modification

The synthesis of this compound involves several key steps that are critical for its application in research and industry:

- Starting Materials : The synthesis typically begins with commercially available precursors.

- Reactions : Key reactions include nucleophilic substitutions and coupling reactions to form the azetidine and piperidine rings.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Hypothetical formula derived from structural analysis.

Physicochemical and Functional Insights

Ring Size and Fluorine Substitution :

- The target compound and ’s pyrrolidine derivative share azetidinyl and fluorine substituents but differ in core ring size. Piperidine (6-membered) in the target may confer distinct conformational flexibility compared to pyrrolidine (5-membered) .

- ’s piperidine derivative lacks azetidinyl groups but includes a trifluoromethylbenzoyl moiety, enhancing lipophilicity (LogP = 3.08) , which contrasts with the target’s polar counterion-driven solubility.

Counterion Impact :

- Both the target and ’s compound use ditrifluoroacetate counterions, likely improving aqueous solubility. specifies ≥98% purity, suggesting suitability for high-precision applications .

Functional Applications :

- The azetidinyl-fluorine motif in the target and ’s compound may enhance binding to enzymatic targets (e.g., proteases or GPCRs).

- ’s trifluoromethylbenzoyl group is common in CNS-targeting drugs due to its metabolic stability and membrane permeability .

Research Implications

- Synthetic Challenges : The target’s azetidinyl-piperidine scaffold may pose synthetic hurdles similar to those in , where fluorination and ring strain require optimized conditions .

- Pharmacological Potential: ’s high boiling point (391.7°C) and density (1.25 g/cm³) suggest that piperidine derivatives with bulky substituents could influence drug formulation strategies, a consideration relevant to the target compound.

Biological Activity

1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features an azetidine ring fused with a piperidine moiety, along with trifluoroacetate groups that enhance its stability and biological activity. The synthesis typically involves several key steps:

- Formation of the Azetidine Ring : Achieved via the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition of an imine and an alkene.

- Introduction of Fluoro Substituent : Conducted through nucleophilic substitution reactions using fluorinating agents.

- Formation of the Piperidine Ring : Various cyclization methods can be employed.

- Combination of Rings : Coupling reactions such as Suzuki–Miyaura cross-coupling are utilized to combine the azetidine and piperidine rings.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to degrade estrogen receptors (ERα). In studies, derivatives of this compound demonstrated high levels of degradation in breast cancer cell lines, indicating potential therapeutic applications in hormone-responsive cancers .

Enzyme Inhibition Studies

Recent investigations have focused on the compound's inhibitory effects on enzymes such as α-glucosidase and cholinesterases. These studies revealed that certain derivatives exhibited significant inhibitory activity compared to standard drugs like acarbose, highlighting their potential as antidiabetic agents .

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in biochemical pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-4-yl)azetidin-3-ol di-trifluoroacetate | Contains both azetidine and piperidine rings | Hydroxyl group enhances hydrogen bonding potential |

| 4-(Azetidin-1-yl)piperidine-3-carboxamide bis(2,2,2-trifluoroacetate) | Similar ring structure with carboxamide functionality | Potentially different biological activity |

| 3-(Trifluoromethyl)azetidin-3-amine dihydrochloride | Includes a trifluoromethyl group | May exhibit distinct pharmacological properties |

The presence of both azetidine and piperidine rings along with trifluorinated components contributes to the compound's unique pharmacological profile compared to these analogs.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Efficacy : A study demonstrated that derivatives of this compound showed over 90% degradation of ERα in MCF-7 and CAMA-1 cell lines, indicating strong anticancer potential .

- Enzyme Inhibition : In vivo studies using STZ-induced diabetic rat models validated the antidiabetic effects of selected derivatives, showcasing their potential for therapeutic use against metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 1-(Azetidin-3-yl)-4-fluoro-piperidine ditrifluoroacetate?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing metathesis for azetidine and piperidine moieties. Purification requires advanced separation technologies (e.g., preparative HPLC or membrane filtration) to isolate the ditrifluoroacetate salt. Ensure trifluoroacetic acid (TFA) removal via lyophilization or ion-exchange chromatography, with purity validation by NMR (¹H/¹³C) and LC-MS .

Q. How can researchers verify the structural integrity of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via:

- NMR : Monitor TFA counterion stability and azetidine/piperidine ring conformation .

- HPLC : Track degradation products (e.g., free base formation).

- Karl Fischer titration : Assess hygroscopicity due to TFA .

Q. What theoretical frameworks guide the pharmacological study of this compound?

- Methodological Answer : Link research to receptor-binding theories (e.g., GPCR or sigma-1 receptor interactions) and structure-activity relationship (SAR) models. Use molecular docking simulations to predict binding affinity, followed by in vitro assays (e.g., radioligand displacement) for validation .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

- Methodological Answer :

Comparative Analysis : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Data Triangulation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR).

Theoretical Reconciliation : Re-examine SAR assumptions, such as fluorine’s electronic effects on piperidine ring conformation .

Q. What advanced techniques optimize its solubility and bioavailability without altering pharmacological activity?

- Methodological Answer :

- Salt Screening : Test alternative counterions (e.g., citrate) to reduce TFA-related cytotoxicity.

- Nanoparticulate Formulation : Use lipid-based carriers or cyclodextrin inclusion complexes.

- In Silico Modeling : Predict logP and pKa shifts using software like Schrödinger’s QikProp .

Q. How can researchers resolve challenges in quantifying trace impurities during synthesis?

- Methodological Answer :

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual TFA).

- ICP-MS : Identify metal catalysts (e.g., palladium) from coupling reactions.

- DoE (Design of Experiments) : Apply factorial design to optimize reaction parameters (temperature, solvent ratio) and minimize impurities .

Q. What computational methods validate the compound’s metabolic stability in preclinical models?

- Methodological Answer :

In Vitro Microsomal Assays : Use liver microsomes (human/rat) with LC-MS/MS to track metabolite formation.

Machine Learning : Train models on ADME databases to predict CYP450 interactions.

Isotope Tracing : Incorporate ¹⁸O/²H labels to elucidate metabolic pathways .

Methodological Considerations for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response variability in in vivo studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.

- ANOVA with Post Hoc Tests : Address inter-subject variability in behavioral assays.

- Bayesian Hierarchical Modeling : Account for small sample sizes in exploratory trials .

Q. How to design a robust protocol for studying the compound’s neuropharmacokinetics?

- Methodological Answer :

Cerebrospinal Fluid (CSF) Sampling : Use serial microdialysis in rodent models.

PET Imaging : Radiolabel the compound (e.g., ¹⁸F for piperidine) to track brain penetration.

PBPK Modeling : Integrate blood-brain barrier permeability data from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.